L-Glutamic acid-5-13C

Description

The exact mass of the compound L-Glutamic acid-5-13C is 148.05651260 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Glutamic acid-5-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid-5-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino(513C)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-MYXYCAHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718658 | |

| Record name | L-(5-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-00-8 | |

| Record name | L-(5-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Glutamic Acid-5-13C: A Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Glutamic acid-5-13C, a stable isotope-labeled amino acid, and its critical role in metabolic tracing studies. This document details its application in elucidating complex metabolic pathways, presents quantitative data from tracing experiments, and offers detailed experimental protocols for its use in cell culture.

Introduction to L-Glutamic Acid-5-13C

L-Glutamic acid-5-13C is a non-radioactive, stable isotope-labeled form of the amino acid L-glutamic acid. In this molecule, the carbon atom at the 5-position of the glutamate (B1630785) backbone is replaced with the heavier carbon isotope, 13C. This isotopic labeling allows researchers to trace the metabolic fate of glutamic acid and its closely related amide, glutamine, through various biochemical pathways within cells and organisms. Due to its central role in cellular metabolism, particularly in the tricarboxylic acid (TCA) cycle, glutamine is one of the most widely used tracers in metabolic research, and L-Glutamic acid-5-13C provides a powerful tool to dissect these pathways.

The Role of L-Glutamic Acid-5-13C in Metabolic Tracing

The primary role of L-Glutamic acid-5-13C in metabolic tracing is to distinguish between two key metabolic pathways involving glutamine entry into the tricarboxylic acid (TCA) cycle: oxidative glutaminolysis and reductive carboxylation .[1] Glutamine is a crucial anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle.

In oxidative glutaminolysis , glutamine is converted to glutamate, which is then deaminated to α-ketoglutarate, a TCA cycle intermediate. The 5-carbon of α-ketoglutarate is lost as CO2 during the conversion to succinyl-CoA in the forward direction of the TCA cycle. Therefore, when using L-Glutamic acid-5-13C as a tracer, the 13C label is lost in this oxidative pathway and does not appear in downstream TCA cycle intermediates like malate (B86768) and citrate (B86180).

Conversely, in reductive carboxylation , α-ketoglutarate is converted "backwards" in the TCA cycle to isocitrate and then citrate. This pathway is particularly important under certain conditions, such as hypoxia or in specific cancer types, for the production of cytosolic acetyl-CoA for fatty acid synthesis.[1] When L-Glutamic acid-5-13C is used, the 13C label is retained during reductive carboxylation and will be incorporated into citrate and subsequently into fatty acids.[1] This allows researchers to specifically trace the contribution of glutamine to lipid synthesis via this reductive pathway.[1]

By analyzing the mass isotopomer distribution of TCA cycle intermediates and related metabolites using mass spectrometry, researchers can quantify the relative contributions of these two pathways, providing critical insights into cellular metabolism in various physiological and pathological states.

Data Presentation: Mass Isotopomer Distribution of TCA Cycle Intermediates

The following table presents a representative example of quantitative data from a metabolic tracing experiment using uniformly labeled 13C-glutamine in CD8+ T effector cells. This type of data, known as mass isotopomer distribution (MID), shows the percentage of each metabolite pool that contains a certain number of 13C atoms (M+n). While this example uses uniformly labeled glutamine, a similar approach is used for L-Glutamic acid-5-13C to track the fate of the single labeled carbon.

| Metabolite | Mass Isotopologue | In vivo Contribution (%) | Ex vivo Contribution (%) |

| Citrate | M+2 (from 13C-Glucose) | ~30% | ~25% |

| M+4 (from 13C-Glutamine) | ~45% | ~55% | |

| Malate | M+2 (from 13C-Glucose) | ~20% | ~15% |

| M+4 (from 13C-Glutamine) | ~45% | ~60% | |

| Data adapted from a study on CD8+ T cell metabolism.[2] The M+4 isotopologues of citrate and malate indicate their derivation from one turn of the TCA cycle with 13C-glutamine as the substrate. |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolic tracing experiment using L-Glutamic acid-5-13C in cultured mammalian cells.

Cell Culture and Labeling

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight in standard culture medium.

-

Labeling Medium Preparation: Prepare a labeling medium using a base medium deficient in glutamine. Supplement this medium with L-Glutamic acid-5-13C at a physiological concentration (typically 2-4 mM), along with other necessary components like dialyzed fetal bovine serum (to minimize unlabeled glutamine), glucose, and pyruvate.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites and to reach isotopic steady state. The incubation time can range from a few hours to 24 hours, depending on the cell type and the metabolic pathway of interest.[1]

-

Metabolite Extraction

-

Place the cell culture plates on ice and aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract polar metabolites.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as a mixture of water and acetonitrile.

-

Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to detect all mass-to-charge ratios (m/z) or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify specific metabolites and their isotopologues.

Data Analysis

-

Peak Identification and Integration: Identify and integrate the chromatographic peaks corresponding to the targeted metabolites and their 13C-labeled isotopologues.

-

Mass Isotopomer Distribution (MID) Calculation: Correct for the natural abundance of 13C and calculate the fractional abundance of each mass isotopologue (M+0, M+1, etc.) for each metabolite.

-

Metabolic Flux Analysis: Use the calculated MIDs to infer the relative or absolute fluxes through the metabolic pathways of interest. This often involves computational modeling.

Mandatory Visualizations

Metabolic Pathway: Tracing L-Glutamic Acid-5-13C in the TCA Cycle

Caption: Fate of 5-13C from L-Glutamic acid in oxidative vs. reductive TCA cycle pathways.

Experimental Workflow: Stable Isotope Tracing

Caption: A typical experimental workflow for stable isotope tracing in cell culture.

References

An In-depth Technical Guide to L-Glutamic Acid-5-13C: Chemical Properties, Structure, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Glutamic acid-5-13C, a stable isotope-labeled compound crucial for metabolic research. This document details its physicochemical characteristics, spectroscopic data, and provides insights into experimental protocols for its use in metabolic flux analysis.

Core Chemical and Physical Properties

L-Glutamic acid-5-13C is a non-radioactive, stable isotopologue of the non-essential amino acid L-glutamic acid. The specific labeling at the C5 position makes it an invaluable tracer for studying metabolic pathways, particularly the Krebs cycle (TCA cycle) and related anabolic and catabolic processes.

Table 1: General and Physical Properties of L-Glutamic Acid-5-13C

| Property | Value | Reference |

| Chemical Name | L-Glutamic acid-5-13C | N/A |

| Synonyms | (S)-2-Aminopentanedioic acid-5-13C | N/A |

| CAS Number | 81202-00-8 | [1][2] |

| Molecular Formula | C₄¹³CH₉NO₄ | [1] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 205 °C (decomposes) | [2] |

| Optical Activity | [α]25/D +31.0°, c = 2 in 5 M HCl | [2] |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C | [2] |

| Chemical Purity | Typically ≥ 99% | [2] |

Structural Information and Spectroscopic Data

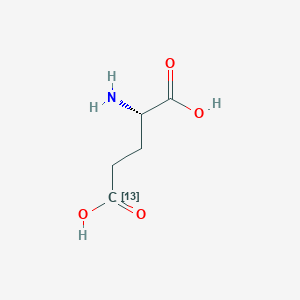

The molecular structure of L-Glutamic acid-5-13C is identical to that of L-glutamic acid, with the exception of the carbon-13 isotope at the C5 carboxyl group.

Molecular Structure

Below is a 2D representation of the L-Glutamic acid-5-13C structure.

Spectroscopic Data

The mass spectrum of L-Glutamic acid-5-13C will exhibit a molecular ion peak at m/z 149.12 [M+H]⁺, which is one mass unit higher than that of unlabeled L-glutamic acid (m/z 148.13). The fragmentation pattern is a key aspect of its analysis in metabolic tracing studies.

Table 2: Predicted Mass Spectrometry Fragmentation of L-Glutamic Acid-5-13C

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| 149 | [M+H]⁺ | Molecular ion |

| 131 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 103 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

| 84 | [M+H - H₂O - CO₂]⁺ | Loss of a water molecule and carbon dioxide |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

Note: The fragmentation pattern is based on the analysis of unlabeled and other isotopically labeled glutamic acid and may vary depending on the ionization method and collision energy used.

Table 3: Predicted ¹³C NMR Chemical Shifts for L-Glutamic Acid-5-13C

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (α-carboxyl) | ~174 | |

| C2 (α-carbon) | ~55 | |

| C3 (β-carbon) | ~27 | |

| C4 (γ-carbon) | ~30 | |

| C5 (δ-carboxyl) | ~181 | ¹³C labeled, intense signal |

Note: Chemical shifts are relative to a standard reference (e.g., TMS or DSS) and can vary with solvent and pH.

Application in Metabolic Research: Tracing the Krebs Cycle

L-Glutamic acid-5-13C is a powerful tool for tracing the flow of carbon atoms through central carbon metabolism, particularly the Krebs (TCA) cycle. Once introduced into a biological system, it is readily converted to α-ketoglutarate, a key intermediate of the TCA cycle.

Metabolic Fate of the 5-¹³C Label

The ¹³C label at the C5 position of glutamic acid corresponds to the C5 position of α-ketoglutarate after deamination. As α-ketoglutarate is metabolized in the TCA cycle, the labeled carbon is transferred to subsequent intermediates.

Experimental Protocols: ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. L-Glutamic acid-5-13C is a commonly used tracer in these experiments.

General Workflow for ¹³C-MFA

The following diagram outlines the key steps in a typical ¹³C-MFA experiment.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cells of interest (e.g., cancer cell lines, microorganisms) are cultured in a defined medium.

-

The medium is supplemented with L-Glutamic acid-5-¹³C at a known concentration.

-

The culture is incubated for a specific period to allow for the uptake and metabolism of the labeled substrate, aiming to reach an isotopic steady state.

2. Metabolite Extraction:

-

The metabolic activity is rapidly quenched, typically using a cold solvent (e.g., methanol, acetonitrile).

-

Intracellular metabolites are extracted from the cells using appropriate solvent systems.

3. Sample Preparation and Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, polar metabolites are often derivatized to increase their volatility.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is usually not required.

-

The prepared samples are then analyzed by MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

4. Data Analysis and Flux Calculation:

-

The MIDs provide information on the fractional abundance of each isotopologue of a given metabolite.

-

This data is then used in computational models to estimate the intracellular metabolic fluxes.

Conclusion

L-Glutamic acid-5-13C is an indispensable tool for researchers and scientists in the fields of biochemistry, drug development, and metabolic engineering. Its specific isotopic labeling allows for precise tracking of carbon flow through central metabolic pathways, providing valuable insights into cellular physiology and disease states. The data and protocols presented in this guide offer a foundational understanding for the effective utilization of this powerful research compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of L-Glutamic acid-5-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Glutamic acid-5-¹³C, a critical isotopically labeled amino acid for metabolic research and drug development. This document details the chemo-enzymatic synthesis pathway, purification methodologies, and analytical techniques for quality control.

Introduction

L-Glutamic acid, a non-essential amino acid, is a key molecule in cellular metabolism and neurotransmission. Isotopic labeling of L-glutamic acid, particularly with ¹³C at the C5 position, provides a powerful tool for tracing its metabolic fate in various biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide outlines a robust chemo-enzymatic method for the preparation of L-Glutamic acid-5-¹³C, ensuring high isotopic enrichment and chemical purity.

Chemo-Enzymatic Synthesis of L-Glutamic acid-5-¹³C

The synthesis of L-Glutamic acid-5-¹³C is a multi-step process that begins with the chemical synthesis of the labeled precursor, 5-¹³C-2-oxoglutaric acid, followed by an enzymatic conversion to the final product.

Chemical Synthesis of 5-¹³C-2-Oxoglutaric Acid

The synthesis of 5-¹³C-2-oxoglutaric acid can be achieved through a pathway involving the Dieckmann condensation of a ¹³C-labeled diester. A plausible synthetic route starts from ¹³C-labeled diethyl succinate.

Experimental Protocol:

-

Synthesis of Diethyl [1-¹³C]succinate: This can be prepared from commercially available [¹³C]potassium cyanide. The reaction of K¹³CN with ethyl chloroacetate (B1199739) yields ethyl cyanoacetate-¹³C, which is then hydrolyzed, esterified, and subsequently converted to diethyl succinate-¹³C through a malonic ester synthesis-type approach.

-

Dieckmann Condensation: The intramolecular condensation of diethyl oxalate (B1200264) with diethyl [1-¹³C]succinate in the presence of a strong base (e.g., sodium ethoxide) yields diethyl 3-oxo-adipate-1-¹³C.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 5-¹³C-2-oxoglutaric acid.

Diagram of the Synthesis Pathway for 5-¹³C-2-Oxoglutaric Acid:

Enzymatic Conversion to L-Glutamic acid-5-¹³C

The final step in the synthesis is the reductive amination of 5-¹³C-2-oxoglutaric acid to L-Glutamic acid-5-¹³C, catalyzed by L-glutamate dehydrogenase (GDH). This enzymatic step ensures the stereospecific formation of the L-isomer.[1]

Experimental Protocol:

-

Reaction Mixture Preparation: A buffered solution (e.g., 100 mM HEPES, pH 7.5) is prepared containing 5-¹³C-2-oxoglutaric acid, an ammonium (B1175870) salt (e.g., 70 mM NH₄Cl) as the amine donor, and a nicotinamide (B372718) cofactor (e.g., 10 µM NADP⁺).[1]

-

Enzymatic Reaction: L-glutamate dehydrogenase (from bovine liver or a recombinant source) is added to the reaction mixture. A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to ensure a continuous supply of the reduced cofactor (NADPH).

-

Incubation: The reaction is incubated at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation. The progress of the reaction can be monitored by following the consumption of NADPH (decrease in absorbance at 340 nm) or by LC-MS analysis of the product formation.

-

Reaction Quenching: Once the reaction reaches completion (typically after several hours to overnight), it is quenched by the addition of acid (e.g., HCl to pH < 2) or by heat denaturation of the enzyme.

Diagram of the Enzymatic Conversion Workflow:

Purification of L-Glutamic acid-5-¹³C

Purification of the final product is crucial to remove unreacted starting materials, enzyme, and other byproducts. A two-step purification process involving ion-exchange chromatography followed by crystallization is recommended.

Ion-Exchange Chromatography

Anion-exchange chromatography is effective for separating the negatively charged L-glutamic acid from other components in the reaction mixture.[2]

Experimental Protocol:

-

Column Preparation: A strong anion exchange (SAX) column is equilibrated with a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Loading: The crude reaction mixture is adjusted to the equilibration buffer pH and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: A salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) is applied to elute the bound molecules. L-Glutamic acid will elute at a specific salt concentration.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., thin-layer chromatography or LC-MS) to identify those containing the pure product.

Crystallization

Crystallization is a final polishing step to obtain high-purity L-Glutamic acid-5-¹³C. Cooling crystallization is a common and effective method.[3][4]

Experimental Protocol:

-

Concentration: The pooled fractions from ion-exchange chromatography are concentrated under reduced pressure.

-

Dissolution: The concentrated solution is heated to dissolve the L-Glutamic acid completely. The concentration should be near the saturation point at the elevated temperature.

-

Cooling: The hot, saturated solution is slowly cooled to induce crystallization. The cooling rate can influence crystal size and purity. A slow cooling rate is generally preferred.[2]

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and then dried under vacuum.

Diagram of the Purification Workflow:

References

- 1. Reductive Amination of α-Ketoglutarate in Metabolite Extracts Results in Glutamate Overestimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strong anion exchange liquid chromatographic separation of protein amino acids for natural 13C-abundance determination by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

The Core Principles of 13C Stable Isotope Labeling in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of 13C stable isotope labeling in metabolomics. This powerful technique is instrumental in elucidating the intricate network of metabolic pathways, offering unparalleled insights into cellular physiology in both health and disease. For professionals in drug development, 13C labeling serves as a critical tool for understanding drug mechanism of action, identifying therapeutic targets, and assessing the metabolic effects of novel compounds.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to trace the path of an isotope through a reaction, metabolic pathway, or cell.[1] The process involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope 13C is utilized in place of the much more abundant 12C. The fundamental principle involves providing cells or organisms with a substrate, such as glucose or glutamine, that has been enriched with 13C.[2] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways.[2] As the 13C-labeled carbons traverse pathways like glycolysis and the Krebs cycle, they become incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.

The detection and quantification of 13C incorporation into these metabolites are primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the inclusion of 13C results in a predictable mass shift, allowing for the tracing of carbon atoms and the quantification of metabolic pathway activity, a methodology known as metabolic flux analysis (MFA).[2][4][5] NMR spectroscopy, on the other hand, can provide detailed information about the specific position of the 13C label within a molecule's carbon skeleton.[6][7]

Quantitative Data Presentation

The selection of the 13C-labeled tracer is a critical step in designing a metabolomics experiment, as it dictates which pathways can be effectively probed. The following table summarizes some of the most commonly used 13C tracers and their primary applications.

| 13C Labeled Tracer | Common Abbreviation | Typical Enrichment | Primary Metabolic Pathways Investigated | Key Applications & Insights |

| [U-13C]-Glucose | [U-13C6]-Glucose | >99% | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Glycogen Synthesis | Provides a global view of glucose metabolism; essential for identifying major carbon fate and anabolic contributions.[6][8] |

| [1,2-13C]-Glucose | [1,2-13C2]-Glucose | >99% | Pentose Phosphate Pathway (PPP) vs. Glycolysis | Distinguishes between the oxidative and non-oxidative phases of the PPP; crucial for assessing redox metabolism.[8] |

| [U-13C]-Glutamine | [U-13C5]-Glutamine | >99% | TCA Cycle Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | Tracks the contribution of glutamine to the TCA cycle, particularly important in cancer metabolism.[3][8] |

| [U-13C,15N]-Glutamine | [U-13C5,15N2]-Glutamine | >99% | Coupled Carbon and Nitrogen Metabolism | Simultaneously traces the fate of both carbon and nitrogen from glutamine, providing insights into nucleotide and amino acid synthesis.[9] |

| [1-13C]-Glucose | [1-13C1]-Glucose | >99% | Pentose Phosphate Pathway (Oxidative Branch) | Measures the flux through the initial, CO2-producing step of the PPP. |

| [13C]-Bicarbonate | NaH13CO3 | >99% | Carboxylation Reactions (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase) | Quantifies the activity of enzymes that incorporate CO2 into metabolites.[9] |

Experimental Protocols

A successful 13C stable isotope labeling experiment requires meticulous attention to detail at each step, from cell culture to data analysis. Below are detailed methodologies for key experiments.

13C-Glucose Labeling of Adherent Mammalian Cells (Steady-State)

Objective: To achieve isotopic steady-state labeling of intracellular metabolites with [U-13C6]-glucose to determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Adherent mammalian cell line (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[10]

-

Cell scraper[10]

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).[10]

-

Preparation of Labeling Medium: Prepare DMEM using glucose-free powder and supplement it with the necessary components. Replace the standard glucose with [U-13C6]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.[10]

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a minimum of 24-48 hours, or for several cell doubling times, to ensure isotopic equilibrium is reached.[10]

-

Labeling: Aspirate the standard medium from the cells and wash them once with PBS. Add the pre-warmed 13C-labeling medium to each well.[10]

-

Incubation: Incubate the cells for the desired labeling period. For steady-state experiments, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.[10]

-

Metabolite Quenching and Extraction:

-

Cell Harvesting:

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[10]

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.[10]

-

Dry the metabolite extract completely using a vacuum concentrator.[10] The dried extract can then be stored at -80°C until analysis by MS or NMR.

-

Metabolite Extraction from Tissues for Mass Spectrometry

Objective: To extract polar and lipid-based metabolites from tissue samples for subsequent analysis.

Materials:

-

Frozen tissue samples (~50-100mg)

-

2mL bead beating tubes with ceramic beads

-

80% Methanol (degassed and stored at -80°C)

-

Chloroform (B151607) (degassed and stored at -80°C)

-

Water (degassed and stored at -80°C)

-

Centrifuge

Procedure:

-

Homogenization: Transfer the frozen tissue to a pre-filled 2mL bead beating tube. Add 400µl of 80% methanol and bead beat for 30 seconds.[7]

-

Initial Extraction: Centrifuge at 100 x g at 4°C for 5 minutes. Transfer 300µl of the supernatant to a new 2mL Eppendorf tube and keep it on ice.[7]

-

Repeated Extraction: Repeat the addition of 400µl of 80% methanol and bead beating two more times, collecting the supernatant after each centrifugation and combining it with the previous collection. The total volume of the lysate should be approximately 1mL.[7]

-

Phase Separation: Add 200µl of cold degassed water and vortex well. Then, add 800µl of cold degassed chloroform and vortex again. The final ratio of Methanol:Chloroform:Water should be 2:2:1.[7]

-

Centrifugation: Centrifuge at 16,100 x g at 4°C for 15 minutes to separate the aqueous and organic phases.[7]

-

Collection of Aqueous Phase: Carefully transfer 800µl of the top aqueous phase to a new 1.5mL Eppendorf tube, avoiding the organic phase. Dry the extract in a vacuum concentrator without heat.[7]

-

Reconstitution: Dissolve the dried samples in 40µl of degassed water and vortex. Centrifuge at 16,100 x g at 4°C for 15 minutes. Transfer 30µl of the supernatant to a mass spectrometry vial for analysis.[7]

Sample Preparation for NMR-based Metabolomics

Objective: To prepare extracted metabolites for analysis by NMR spectroscopy.

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS for chemical shift referencing and quantification).

-

pH Adjustment: Adjust the pH of the sample to a precise value (e.g., 7.400 ± 0.004) using DCl or NaOD, as chemical shifts of many metabolites are pH-dependent.[11]

-

Transfer to NMR Tube: Transfer the final sample solution (typically 0.5 - 0.6 mL) into a 5 mm NMR tube.[12]

-

Data Acquisition: Acquire 1D 1H and/or 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as HSQC and HMBC can be performed.[5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in 13C stable isotope labeling experiments.

Caption: A generalized experimental workflow for a 13C metabolic flux analysis (MFA) experiment.

Caption: Incorporation of 13C from glucose into glycolysis and the TCA cycle.

Caption: A logical workflow for processing and analyzing 13C metabolomics data.

Applications in Drug Development

13C stable isotope labeling is a powerful asset in the pharmaceutical industry, providing critical insights throughout the drug development pipeline.

-

Target Engagement and Mechanism of Action: By tracing the metabolic fate of a 13C-labeled nutrient in the presence of a drug, researchers can pinpoint the specific pathways and enzymes that are affected. This can confirm that a drug is engaging its intended target and elucidate the downstream metabolic consequences of inhibiting a particular enzyme.[1]

-

Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers. These biomarkers can be used in preclinical and clinical studies to assess drug efficacy and optimize dosing.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. 13C labeling can reveal the metabolic adaptations that allow cancer cells to survive and proliferate in the presence of a therapeutic agent, potentially identifying new targets to overcome resistance.

-

Toxicity Assessment: By administering a 13C-labeled drug, researchers can track its metabolism and identify the formation of potentially toxic byproducts.[13] This information is invaluable for predicting and mitigating adverse drug reactions.

References

- 1. Metabolite extraction for mass spectrometry [bio-protocol.org]

- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. southalabama.edu [southalabama.edu]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

L-Glutamic Acid Metabolism in Central Carbon Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamic acid, a non-essential amino acid, stands at a critical metabolic intersection, linking amino acid metabolism with central carbon pathways.[1] Its roles extend from being a primary excitatory neurotransmitter in the central nervous system to a key substrate for energy production and a precursor for the synthesis of other amino acids and glutathione.[2][3] This guide provides a comprehensive overview of the core metabolic pathways involving L-glutamic acid, with a focus on quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions.

Core Metabolic Pathways

L-glutamic acid metabolism is intricately woven into the fabric of central carbon metabolism, primarily through its connections with the tricarboxylic acid (TCA) cycle. The key pathways discussed below highlight the versatility of glutamate (B1630785) as a metabolic substrate and signaling molecule.

The Glutamate Dehydrogenase (GDH) Pathway

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate, an intermediate of the TCA cycle, and ammonia.[4][5] This reaction is a crucial link between amino acid catabolism and energy production.[5] The direction of the GDH reaction is influenced by the cellular energy state; high levels of ADP and leucine (B10760876) activate the enzyme, promoting glutamate oxidation, while GTP and ATP are allosteric inhibitors.[6][7]

Caption: The Malate-Aspartate Shuttle.

The GABA Shunt

The GABA shunt is an alternative pathway to the TCA cycle that bypasses two of its steps. G[8]lutamate is decarboxylated to γ-aminobutyric acid (GABA) by glutamate decarboxylase (GAD). G[9]ABA is then converted to succinic semialdehyde by GABA transaminase (GABA-T), which is subsequently oxidized to succinate, a TCA cycle intermediate, by succinic semialdehyde dehydrogenase (SSADH). T[8]his shunt is particularly important in the brain for the synthesis and degradation of the inhibitory neurotransmitter GABA.

dot

Caption: The GABA Shunt pathway.

Quantitative Data

Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for key enzymes involved in L-glutamic acid metabolism. These values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)

| Species | Tissue | Coenzyme | Km (Glutamate) (mM) | Vmax (µmol/min/mg protein) | Reference |

| Mouse | Liver | NAD+ | 1.92 | Not specified | |

| Mouse | Liver | NADP+ | 1.66 | Not specified | |

| Rat | Liver (Mitochondrial) | NAD+ | Not specified | Not specified | |

| Rat | Liver (Nuclear) | NAD+ | Lower than mitochondrial | Not specified |

Table 2: Kinetic Parameters of Glutamine Synthetase (GS)

| Species | Substrate | Km (mM) | Reference |

| Anabaena 7120 | Glutamate | 2.1 | |

| Anabaena 7120 | ATP | 0.32 | |

| Anabaena 7120 | Ammonia | < 0.02 | |

| Agaricus bisporus | Not specified | Not specified |

Table 3: Kinetic Parameters of Aspartate Aminotransferase (AST)

| Species | Tissue/Enzyme | Substrate | Km (mM) | Reference |

| Human | Cytosolic (GOT1) | L-Aspartate | 2.1 ± 0.5 | |

| Human | Cytosolic (GOT1) | α-Ketoglutarate | Not specified |

Table 4: Kinetic Parameters of Glutaminase (GLS)

| Species | Tissue/Enzyme | Km (Glutamine) (mM) | Vmax | Reference |

| Mouse | Kidney and Brain (Kidney-type) | 0.6 | 1.1 µmol/mL/min | |

| Mouse | Liver (Liver-type) | 11.6 | 0.5 µmol/mL/min | |

| Geobacillus thermodenitrificans | Recombinant | 2.05 | Not specified |

Metabolite Concentrations

The concentrations of L-glutamate and related metabolites are tightly regulated and vary between different tissues and cellular compartments.

Table 5: L-Glutamate and Related Metabolite Concentrations in Brain

| Metabolite | Brain Region | Concentration (mM) | Species | Reference |

| Glutamate | Whole Brain | 5-15 | General | |

| Glutamate | Frontal Gray Matter | 10.84 ± 2.94 | Human | |

| Glutamine | Frontal Gray Matter | 2.94 ± 1.35 | Human | |

| N-acetylaspartate | Frontal White Matter | 14.0 | Human | |

| Creatine | Cerebellum | 15.7 | Human | |

| Choline | Pons | 4.7 | Human | |

| myo-Inositol | Pons | 8.8 | Human |

Table 6: L-Glutamate Concentrations in Other Tissues and Fluids

| Tissue/Fluid | Concentration | Species | Reference |

| Plasma | 50-100 µM | Human | |

| Brain Interstitial Fluid | 1-10 µM | General | |

| Brain Neurons and Glial Cells | 10-100 mM | General |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study L-glutamic acid metabolism.

Stable Isotope Tracing with 13C-Glutamine

Stable isotope tracing is a powerful technique to follow the metabolic fate of a substrate. This protocol outlines the use of [U-13C5]-glutamine to trace its contribution to central carbon pathways in cultured cells.

[6][10]a. Cell Culture and Labeling:

-

Seed cells (e.g., 3 x 106 U251 glioblastoma cells) in a 15 cm dish with complete DMEM medium containing 5% FBS, 4 mM glutamine, 25 mM glucose, and 1 mM pyruvate (B1213749). Incubate for 24 hours. 2[6]. Replace the medium with DMEM containing [U-13C5]-glutamine at the desired concentration (e.g., 4 mM) and lacking unlabeled glutamine.

-

Incubate the cells for a specified time course (e.g., 0, 1, 3, 6, 12, 24 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites.

b. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2[11]. Quench metabolism by adding liquid nitrogen directly to the plate. 3[11]. Add 1.5 mL of ice-cold 80% methanol (B129727) to the plate and scrape the cells. 4[12]. Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. 6[13]. Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

c. GC-MS Analysis:

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization:

-

Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

-

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the metabolites on a suitable capillary column (e.g., DB-5ms).

-

Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to identify and quantify the mass isotopologues of TCA cycle intermediates and other glutamate-derived metabolites.

[14]d. Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library.

-

Determine the mass isotopologue distribution (MID) for each metabolite of interest to quantify the fractional contribution of 13C from glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Brain Tissue Extracts

NMR spectroscopy is a non-destructive technique that can be used to identify and quantify a wide range of metabolites in tissue extracts.

[4][15]a. Brain Tissue Extraction:

-

Rapidly dissect the brain region of interest and freeze it in liquid nitrogen to quench metabolism. 2[16]. Homogenize the frozen tissue in a mixture of methanol and 0.1 M HCl. 3[16]. Perform a liquid-liquid extraction with chloroform (B151607) and water to separate the polar and non-polar metabolites. 4[13]. Collect the upper aqueous phase containing the polar metabolites.

-

Lyophilize the aqueous extract to dryness.

[16]b. NMR Sample Preparation:

-

Reconstitute the dried extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP). 2[16]. Transfer the sample to an NMR tube.

c. 1H-NMR Spectroscopy:

-

Acquire one-dimensional 1H-NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use a pulse sequence with water suppression to minimize the large water signal.

-

Acquire the spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

d. Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify metabolites by comparing the chemical shifts and coupling patterns of the resonances to spectral databases (e.g., HMDB).

-

Quantify the metabolite concentrations by integrating the area of their characteristic peaks relative to the integral of the internal standard.

Enzyme Activity Assays

a. Glutamate Dehydrogenase (GDH) Activity Assay: This assay measures the rate of NADH production during the oxidative deamination of glutamate.

-

Sample Preparation: Homogenize tissue or cells in an ice-cold assay buffer and centrifuge to remove insoluble material. 2[8]. Reaction Mixture: Prepare a reaction mixture containing assay buffer, glutamate, and NAD+.

-

Assay:

-

Add the sample to the reaction mixture in a 96-well plate.

-

Incubate at 37°C.

-

Measure the increase in absorbance at 340 nm over time using a microplate reader.

-

-

Calculation: Calculate the GDH activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

b. Glutamine Synthetase (GS) Activity Assay: This assay is a coupled-enzyme assay that measures the rate of ADP production.

-

Sample Preparation: Prepare cell or tissue lysates as described for the GDH assay. 2[17]. Reaction Mixture: Prepare a reaction cocktail containing buffer, L-glutamate, ATP, MgCl2, KCl, and NH4Cl. 3[10]. Coupled Enzyme System: Add phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH) to the reaction.

-

Assay:

-

Add the sample to the reaction mixture.

-

Incubate at 37°C.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

-

Calculation: Calculate the GS activity based on the rate of NADH consumption.

c. Protein Concentration Determination: For all enzyme activity assays, it is crucial to normalize the activity to the total protein concentration of the sample. Common methods for protein quantification include the Bradford, Lowry, or BCA assays. A[5][7] standard curve using a known concentration of a standard protein, such as bovine serum albumin (BSA), should be generated to determine the protein concentration of the unknown samples.

L-glutamic acid is a central player in cellular metabolism, with its pathways being highly interconnected with the TCA cycle and other fundamental metabolic processes. Understanding the intricacies of glutamate metabolism is crucial for researchers in various fields, from neuroscience to oncology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to investigate the multifaceted roles of L-glutamic acid in health and disease. The visualization of these pathways further aids in comprehending the complex network of reactions that govern cellular function.

References

- 1. Intracellular metabolomics extraction [protocols.io]

- 2. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic Analysis of Rat Brain by High Resolution Nuclear Magnetic Resonance Spectroscopy of Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Quantitation of normal metabolite concentrations in six brain regions by in-vivo 1H-MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. youtube.com [youtube.com]

- 13. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metbio.net [metbio.net]

- 16. Quantification of High-Resolution 1H NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]

The Pivotal Role of Glutamine and Glutamate in Cancer Cell Metabolism: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, enabling uncontrolled proliferation and survival. Among the various metabolic alterations, the dependence on the non-essential amino acid glutamine is a near-universal trait of many cancer types. This "glutamine addiction" presents a rich landscape of therapeutic targets. This technical guide provides a comprehensive overview of the central roles of glutamine and its metabolite, glutamate (B1630785), in cancer cell metabolism, offering insights for research and drug development.

Glutamine: A Versatile Fuel and Building Block for Cancer Cells

Cancer cells utilize glutamine for a multitude of processes critical for their growth and survival. Unlike most normal differentiated cells, cancer cells often consume glutamine at rates exceeding that of any other amino acid.[1] This voracious appetite stems from glutamine's versatile roles as both a carbon and nitrogen source.

Key Functions of Glutamine in Cancer Metabolism:

-

Anaplerosis and Energy Production: Glutamine is a primary anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle with intermediates necessary for biosynthesis and energy production.[2] The conversion of glutamine to α-ketoglutarate (α-KG) fuels the TCA cycle, especially when glucose metabolism is altered, a common feature in tumors.

-

Biosynthesis of Macromolecules: The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines.[3][4] Glutamine-deprived cancer cells often exhibit cell cycle arrest, which can be rescued by the addition of exogenous nucleotides, highlighting the critical role of glutamine in providing nitrogen for DNA and RNA synthesis.[4]

-

Redox Homeostasis: Glutamine metabolism is intricately linked to the maintenance of redox balance. Glutamate, derived from glutamine, is a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[5][6] By sustaining GSH levels, glutamine helps cancer cells counteract the high levels of reactive oxygen species (ROS) generated by their rapid metabolism and proliferation.[7]

-

Signaling and Gene Regulation: Beyond its metabolic roles, glutamine and its metabolites act as signaling molecules, influencing key oncogenic pathways. Notably, glutamine metabolism activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which promote cell growth and proliferation.[8][9]

The Glutaminolysis Pathway: A Central Hub in Cancer Metabolism

The catabolism of glutamine, termed glutaminolysis, is a multi-step process that occurs primarily within the mitochondria. This pathway is frequently upregulated in cancer cells and represents a key therapeutic target.

The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate and ammonia, a reaction catalyzed by the enzyme glutaminase (GLS) .[3] Humans have two GLS isoforms, GLS1 and GLS2, with GLS1 being the more predominantly overexpressed isoform in many cancers.[3]

Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by two main classes of enzymes:

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to α-KG, releasing ammonia.

-

Transaminases (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST): These enzymes transfer the amino group from glutamate to an α-keto acid, generating α-KG and a new amino acid.

The α-KG produced can then enter the TCA cycle to generate ATP and biosynthetic precursors.

References

- 1. mTORC1 senses glutamine and other amino acids through GCN2 | The EMBO Journal [link.springer.com]

- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine regulates amino acid transport and glutathione levels in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) has become a critical tool in systems biology, offering a powerful method to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] By providing a dynamic view of cellular physiology, MFA delivers unparalleled insights that are especially valuable in biomedical research and drug development for identifying novel therapeutic targets and understanding disease mechanisms.[3][4] This guide explores the core principles of MFA using stable isotopes, details key experimental protocols, and illustrates how to interpret the resulting data to advance research and development.

Core Principles of Metabolic Flux Analysis

Metabolic Flux Analysis is the quantitative study of metabolite flow through the intricate web of biochemical pathways.[4] Unlike genomics or proteomics, which offer static snapshots, MFA provides dynamic information on how cells utilize nutrients to generate energy and biomass.[4] The foundational principle is mass balance: in a steady-state system, the production rate of a metabolite must equal its consumption rate.[4]

However, simple stoichiometry is often insufficient to resolve fluxes in complex, interconnected networks.[4] To overcome this, MFA employs stable, non-radioactive isotopic tracers—most commonly carbon-13 (¹³C)—to track the journey of atoms through metabolic pathways.[1][5][6]

How Stable Isotopes Work: By introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose) into a biological system, researchers can trace the incorporation of the "heavy" isotope into downstream metabolites.[4][5] Analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the mass isotopomer distribution (MID) for key metabolites.[1][7] This MID, which is the relative abundance of different isotopically labeled forms of a metabolite, is highly sensitive to the relative pathway fluxes.[8] Computational models then use this labeling data, along with measured extracellular uptake and secretion rates, to calculate the intracellular fluxes that best explain the observed patterns.[9]

Key Assumptions:

-

Metabolic Steady State: Intracellular metabolite concentrations are assumed to be constant over time, meaning production and consumption rates are balanced.[10]

-

Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is stable, which is achieved by allowing the system to equilibrate with the isotopic tracer.[10] While this is a common assumption for standard ¹³C-MFA, techniques like Isotopically Non-Stationary MFA (INST-MFA) can be used for systems that do not reach an isotopic steady state.[11]

The Experimental Workflow of ¹³C-MFA

A typical ¹³C-MFA study follows a structured workflow, from initial design to final data interpretation. The process involves careful planning, precise execution of labeling experiments, and sophisticated data analysis to generate a reliable flux map.[8]

Experimental Protocols & Methodologies

The accuracy of MFA is highly dependent on meticulous experimental execution. Below are detailed protocols for key stages of the process.

The choice of isotopic tracer is fundamental to a successful MFA study.[10] The tracer must be chosen to generate distinct labeling patterns for metabolites produced through different pathways.

| Isotopic Tracer | Common Abbreviation | Primary Application |

| [U-¹³C]-Glucose | ¹³C₆-Glucose | General analysis of central carbon metabolism (glycolysis, PPP, TCA cycle).[6] |

| [1,2-¹³C₂]-Glucose | - | Differentiating between glycolysis and the Pentose Phosphate Pathway (PPP).[8] |

| [U-¹³C]-Glutamine | ¹³C₅,¹⁵N₂-Glutamine | Probing the TCA cycle, glutaminolysis, and amino acid metabolism.[12] |

| [¹³C₃]-Lactate | ¹³C₃-Lactate | Investigating lactate (B86563) metabolism and its contribution to the TCA cycle.[6] |

| [¹³C₁₆]-Palmitic Acid | ¹³C₁₆-Palmitate | Tracing fatty acid oxidation and its metabolic fate.[6] |

This protocol outlines the general steps for labeling adherent mammalian cells.

| Step | Methodology | Rationale |

| 1. Seeding | Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. | Ensures metabolic activity is representative and consistent. |

| 2. Adaptation | Culture cells for at least 24 hours in standard medium before labeling. | Allows cells to recover from plating and establish a stable metabolic state. |

| 3. Labeling | Replace standard medium with an identical medium containing the stable isotope-labeled substrate. | Initiates the incorporation of the tracer into the metabolic network. |

| 4. Incubation | Incubate cells for a duration sufficient to approach isotopic steady state. This is typically >90% of the cell's doubling time. | Ensures the labeling patterns of key metabolites are stable for accurate flux calculation. |

Rapidly halting all enzymatic activity (quenching) is crucial to preserve the metabolic state of the cells at the time of collection.

| Step | Methodology | Rationale |

| 1. Aspiration | Quickly aspirate the culture medium. | Removes extracellular metabolites that would interfere with analysis. |

| 2. Washing | Immediately wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). | Removes residual medium without significantly altering intracellular metabolite pools. |

| **3. Quenching | Add a pre-chilled quenching solution, typically 80% methanol (B129727) (-80°C), directly to the plate. | Instantly halts metabolic activity and lyses the cells, preventing further enzymatic conversions. |

| 4. Scraping | Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube. | Ensures complete collection of cellular material for extraction. |

| 5. Extraction | Vortex the cell slurry vigorously and incubate at -20°C for at least 1 hour. | Allows for the complete extraction of polar metabolites into the solvent. |

| 6. Centrifugation | Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins. | Separates the soluble metabolite extract from insoluble cellular components. |

| 7. Collection | Carefully transfer the supernatant (containing metabolites) to a new tube for analysis. | The final extract is now ready for analysis by MS or NMR. |

Data Presentation and Interpretation

After analytical measurement, the raw data consists of mass isotopomer distributions (MIDs). This quantitative data must be corrected for the natural abundance of ¹³C before being used for flux calculations.

The table below shows hypothetical MID data for a 3-carbon metabolite (like pyruvate) after labeling with [U-¹³C]-Glucose.

| Isotopomer | Description | Measured Abundance (%) |

| M+0 | All carbons are ¹²C | 5% |

| M+1 | One carbon is ¹³C | 10% |

| M+2 | Two carbons are ¹³C | 25% |

| M+3 | All three carbons are ¹³C | 60% |

This distribution directly reflects the metabolic pathways that produced the pyruvate (B1213749). For instance, a high M+3 fraction suggests a dominant flux from glycolysis, where the 3-carbon pyruvate is derived from the fully labeled 6-carbon glucose.

The ultimate output of an MFA study is a flux map, which visualizes the calculated reaction rates across a metabolic network. The diagram below illustrates a simplified view of central carbon metabolism, a common target of MFA studies.

Applications in Drug Development

MFA is a powerful tool for pharmaceutical research, providing deep insights into disease metabolism and drug mechanism of action.

-

Target Identification: By comparing the metabolic flux maps of healthy versus diseased cells (e.g., cancer cells), researchers can identify unique metabolic pathways that are essential for the disease state, revealing novel drug targets.[3] For example, MFA can quantify the "Warburg Effect" in cancer cells, highlighting dependencies on glycolysis that can be therapeutically exploited.[3]

-

Mechanism of Action Studies: MFA can elucidate how a drug candidate impacts cellular metabolism. By treating cells with a compound and measuring the resulting changes in metabolic fluxes, researchers can confirm its on-target effects and uncover potential off-target liabilities.[13]

-

Bioprocess Optimization: In the production of biologic drugs, MFA is used to understand and engineer the metabolism of host cells (e.g., CHO cells) to improve product yield and quality.[3]

References

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamic acid as an excitatory neurotransmitter in the brain

An In-depth Technical Guide for Researchers and Drug Development Professionals

L-Glutamic acid, more commonly known as glutamate (B1630785), stands as the most abundant and primary excitatory neurotransmitter in the vertebrate central nervous system (CNS).[1][2] It is integral to a vast array of neural processes, from mediating fast synaptic transmission to underpinning the mechanisms of learning and memory.[2][3] However, the over-activation of its receptors can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders.[4][5][6] This guide provides a comprehensive technical overview of L-glutamic acid's role as a neurotransmitter, focusing on its synthesis, signaling pathways, and the experimental methodologies used to investigate its function.

Glutamate Synthesis, Release, and Uptake

The lifecycle of glutamate as a neurotransmitter is a tightly regulated process, ensuring precise signaling and preventing excitotoxicity.

Synthesis: Glutamate is a non-essential amino acid that does not cross the blood-brain barrier and must be synthesized within the brain.[7] The primary pathway for its synthesis in presynaptic neurons is from glutamine, which is released by neighboring glial cells (astrocytes).[1][7] Within the neuron, the mitochondrial enzyme glutaminase (B10826351) converts glutamine to glutamate.[7][8] This process is a key component of the glutamate-glutamine cycle, which highlights the crucial metabolic partnership between neurons and glial cells.[7][9]

Storage and Release: Following its synthesis, glutamate is packaged into synaptic vesicles by vesicular glutamate transporters (vGLUTs).[8][10] The arrival of an action potential at the presynaptic terminal triggers the influx of Ca²⁺ through voltage-gated calcium channels. This influx causes the synaptic vesicles to fuse with the presynaptic membrane and release glutamate into the synaptic cleft in a process called exocytosis.[9][11]

Uptake: The action of glutamate in the synaptic cleft is terminated by its removal via high-affinity excitatory amino acid transporters (EAATs).[7][12] These transporters are located on both presynaptic neurons and surrounding glial cells.[7][12] Astrocytes play a predominant role in glutamate clearance, taking up the majority of synaptically released glutamate.[13] Inside astrocytes, the enzyme glutamine synthetase converts glutamate back into glutamine, which is then transported back to neurons to replenish the glutamate supply.[7][8]

Glutamate Receptors and Signaling Pathways

Glutamate exerts its effects by binding to a variety of receptors on the postsynaptic membrane, which are broadly classified into two families: ionotropic and metabotropic receptors.[1][11][14]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[3][15] They are further divided into three subtypes based on their selective agonists: AMPA, NMDA, and kainate receptors.[1][15]

-

AMPA Receptors (AMPARs): These receptors are responsible for the majority of fast excitatory synaptic transmission in the brain. Upon glutamate binding, they rapidly open, allowing the influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane.[16]

-

NMDA Receptors (NMDARs): NMDARs are unique in that their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a voltage-dependent block by Mg²⁺ ions.[3] When open, they are permeable to both Na⁺ and Ca²⁺. The influx of Ca²⁺ through NMDARs is a critical trigger for many forms of synaptic plasticity.[17]

-

Kainate Receptors (KARs): Kainate receptors have a more restricted distribution than AMPA and NMDA receptors and play a modulatory role in synaptic transmission.[3][12] They are permeable to Na⁺ and K⁺, and some subunit combinations are also permeable to Ca²⁺.[3]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[15][18] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[15]

-

Group I (mGluR1 and mGluR5): These are typically located postsynaptically and are coupled to Gq/G11 proteins.[18] Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[18] This cascade mobilizes intracellular Ca²⁺ and activates protein kinase C (PKC).[18]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are generally located presynaptically and are coupled to Gi/Go proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[18] Their activation typically leads to a decrease in neurotransmitter release.

Quantitative Data on Glutamate Neurotransmission

The following tables summarize key quantitative data related to glutamate receptors and transporters.

Table 1: Ionotropic Glutamate Receptor Properties

| Receptor Subtype | Agonist Affinity (Glutamate) | Single-Channel Conductance | Ion Permeability | Deactivation Time Course |

| AMPA | Low (μM range) | ~5-20 pS | Na⁺, K⁺ (low Ca²⁺ permeability for most) | Fast (1-10 ms) |

| NMDA | High (μM range) | ~50 pS[19] | Na⁺, K⁺, Ca²⁺ | Slow (100s of ms)[4] |

| Kainate | High (μM range) | ~20 pS[3] | Na⁺, K⁺ (variable Ca²⁺ permeability) | Slower than AMPA |

Table 2: Metabotropic Glutamate Receptor Signaling

| mGluR Group | Receptors | G-Protein Coupling | Primary Signaling Pathway |

| Group I | mGluR1, mGluR5 | Gq/11 | ↑ PLC, IP₃, DAG, [Ca²⁺]i |

| Group II | mGluR2, mGluR3 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP |

| Group III | mGluR4, 6, 7, 8 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP |

Table 3: Extracellular Glutamate Concentrations (Human Microdialysis)

| Condition | Brain Region | Glutamate Concentration (μM) | Reference |

| Normal (Pre-ischemic) | Temporal Lobe | 15-30 | [20] |

| Partial Ischemia | Temporal Lobe | ~380 | [20] |

| Complete Ischemia | Temporal Lobe | ~1780 | [20] |

| Traumatic Brain Injury (Peak) | Cortex | 25.4 ± 13.7 | [21] |

| Normal (Freely moving rat) | Striatum | 3.0 ± 0.6 | [22] |

Table 4: Glutamate Transporter Kinetics

| Transporter | Location | Kₘ for Glutamate (μM) | Vₘₐₓ |

| EAAT1 (GLAST) | Astrocytes | 10-100 | - |

| EAAT2 (GLT-1) | Astrocytes | 2-10 | - |

| EAAT3 (EAAC1) | Neurons | 10-100 | - |

Note: Kₘ and Vₘₐₓ values can vary depending on the experimental system and conditions.

Experimental Protocols

Investigating the glutamatergic system requires a variety of sophisticated techniques. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through glutamate receptors in a single neuron.

Objective: To measure AMPA and NMDA receptor-mediated currents.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent.

-

Recording Setup: Place the brain slice in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an intracellular solution.

-

Cell Targeting: Under visual guidance (e.g., DIC microscopy), approach a neuron with the micropipette.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV to record AMPA currents, and +40 mV to record NMDA currents).

-

Stimulation: Electrically stimulate nearby afferent fibers to evoke glutamate release.

-

Data Acquisition: Record the resulting postsynaptic currents. Pharmacological agents can be used to isolate specific receptor subtypes (e.g., AP5 to block NMDA receptors, CNQX to block AMPA/kainate receptors).

In Vivo Microdialysis

This technique allows for the sampling and measurement of extracellular glutamate concentrations in the brain of a living animal.

Objective: To measure basal and stimulus-evoked extracellular glutamate levels.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest in an anesthetized animal.

-

Perfusion: Perfuse the probe with a sterile aCSF solution at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours).

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Stimulation (Optional): Apply a stimulus (e.g., a pharmacological agent or a behavioral task) to investigate its effect on glutamate release.

-

Analysis: Analyze the glutamate concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Two-Photon Calcium Imaging

This imaging technique allows for the visualization of calcium dynamics in individual neurons and subcellular compartments in response to glutamatergic activity in living tissue.

Objective: To measure glutamate-evoked calcium transients in dendritic spines.

Methodology:

-

Animal Preparation: Prepare an animal (e.g., a mouse) with a cranial window over the brain region of interest. The neurons of interest should express a genetically encoded calcium indicator (e.g., GCaMP) or be loaded with a calcium-sensitive dye.

-

Microscope Setup: Use a two-photon laser-scanning microscope for imaging.

-

Imaging: Acquire time-series images of the neurons of interest.

-

Stimulation: Elicit glutamatergic transmission, for example, by electrical stimulation of afferent pathways or by two-photon uncaging of caged glutamate.

-

Data Acquisition: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Analysis: Analyze the spatial and temporal dynamics of the calcium signals.

Conclusion

L-Glutamic acid is a multifaceted neurotransmitter that is fundamental to the brain's excitatory signaling. Its intricate synthesis, release, and uptake mechanisms, coupled with a diverse array of ionotropic and metabotropic receptors, allow for precise and complex control of neuronal communication. Understanding the nuances of the glutamatergic system is paramount for researchers and drug development professionals, as its dysregulation is a common thread in a wide range of neurological and psychiatric disorders. The continued application and refinement of advanced experimental techniques will undoubtedly lead to a deeper understanding of this master excitatory neurotransmitter and pave the way for novel therapeutic interventions.

References

- 1. Differential modulation of NMDA and AMPA receptors by cellular prion protein and copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Kainate receptor - Wikipedia [en.wikipedia.org]

- 4. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites | Journal of Neuroscience [jneurosci.org]

- 7. Ion-dependent gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate transporter currents in Bergmann glial cells follow the time course of extrasynaptic glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 11. grantome.com [grantome.com]

- 12. mdpi.com [mdpi.com]

- 13. Glutamate-mediated neuronal–glial transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Analysis of Glutamate Receptors in Glial Cells from the Cortex of GFAP/EGFP Mice Following Ischemic Injury: Focus on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-photon calcium imaging of neuronal activity | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. ahajournals.org [ahajournals.org]

- 21. Increase in extracellular glutamate caused by reduced cerebral perfusion pressure and seizures after human traumatic brain injury: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]